3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene
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Overview
Description
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound that belongs to the thiophene family It features a five-membered ring containing one sulfur atom and is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene typically involves the bromination of 2,5-dimethyl-6H-cyclopenta[b]thiophene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can optimize the production scale. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine substituent can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is 2,5-dimethyl-6H-cyclopenta[b]thiophene.
Scientific Research Applications
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is explored for its potential in creating novel materials with unique electronic properties.
Chemical Biology: The compound is used in studies involving thiophene-based probes and sensors.
Mechanism of Action
The mechanism by which 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene exerts its effects depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism involves interactions with specific molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-6H-cyclopenta[b]thiophene: Lacks the bromine substituent, making it less reactive in substitution reactions.
3-chloro-2,5-dimethyl-6H-cyclopenta[b]thiophene: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
3-phenyl-2,5-dimethyl-6H-cyclopenta[b]thiophene:
Uniqueness
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in various research fields.
Biological Activity
3-Bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound with notable biological properties, particularly in the fields of medicinal chemistry and materials science. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a five-membered ring containing one sulfur atom and four carbon atoms, with two methyl groups at the 2 and 5 positions and a bromine atom at the 3 position. This unique structure contributes to its distinct electronic properties and potential applications in various fields, particularly in organic electronics and materials science.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Halogenation : Introducing bromine into the cyclopentathiophene framework.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form C-C bonds with aryl halides.
- Cyclization Techniques : Employing cyclization strategies involving thiophene derivatives and alkylating agents .
Cytotoxicity
Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell growth effectively. For instance, IC50 values for related thiophene derivatives were evaluated in several cancer cell lines such as HeLa and Raji cells, indicating potential for further development as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | TBD |
Related Thiophene Derivative | Raji | 24.4 |
Related Thiophene Derivative | HeLa | 82 |
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. Thiophene derivatives are known to influence multiple biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.
Case Studies and Research Findings
- Cytotoxicity Studies : A study on structurally similar cyclopenta derivatives indicated that modifications at the bromine position significantly influenced cytotoxic activity. The results suggested that the presence of halogen substituents could enhance biological activity against cancer cells .
- Antiviral Activity : Although primarily studied for anticancer properties, some derivatives have shown promising antiviral activity by inhibiting viral replication processes. The structural features of cyclopenta compounds appear crucial for their efficacy against viral targets .
- Material Science Applications : Beyond biological activity, research has explored the use of this compound in organic electronics due to its unique electronic properties. These applications could lead to advancements in sensor technology and organic photovoltaics.
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c1-5-3-7-8(4-5)11-6(2)9(7)10/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNKSDHVOMNYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)SC(=C2Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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